molecular formula C13H19FN2O2S B2748185 2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 952982-01-3

2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2748185
CAS No.: 952982-01-3
M. Wt: 286.37
InChI Key: LMOCNUFNXNUGJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a chemical compound with the molecular formula C13H19FN2O2S. It has a molecular weight of 286.37 . This compound is intended for research use only and is not suitable for human or veterinary use.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzenesulfonamide core with a fluorine atom attached to the benzene ring and a 1-methylpiperidin-4-yl)methyl group attached to the nitrogen atom of the sulfonamide group .

Scientific Research Applications

Cyclooxygenase-2 Inhibition

A series of benzenesulfonamide derivatives, including those with fluorine substitutions, have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of a fluorine atom has shown to preserve COX-2 potency and increase COX-1/COX-2 selectivity, as demonstrated in the development of JTE-522, a potent and selective COX-2 inhibitor used in phase II clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Fluorophore Development for Zinc Detection

Fluorophores specific to Zinc(II), like 2-methyl-8-(4-toluenesulfonamido)-6-quinolyloxyacetic acid, have been studied extensively. The incorporation of fluorine into these compounds can affect their fluorescence characteristics significantly, which is crucial for studying intracellular Zinc(II) levels (Kimber et al., 2001).

Electrophilic Fluorination

N-Fluoro derivatives of benzenesulfonimide have been developed as electrophilic fluorinating reagents. These reagents, like N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), improve the enantioselectivity of fluorination reactions, demonstrating the utility of fluorine-substituted benzenesulfonamides in synthetic chemistry (Yasui et al., 2011).

Crystal Structure Analysis

The crystal structures of compounds closely related to 2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide have been investigated to understand the intermolecular interactions and packing patterns, as seen in the studies of N-(4-fluorobenzoyl)benzenesulfonamides. Such research contributes to a deeper understanding of molecular arrangements and potential pharmaceutical applications (Suchetan et al., 2015).

Corrosion Inhibition in Metals

Piperidine derivatives, including those with fluorine-containing benzenesulfonamide groups, have been studied for their potential as corrosion inhibitors on iron surfaces. Quantum chemical calculations and molecular dynamic simulations have been used to investigate these properties, highlighting another practical application of these compounds (Kaya et al., 2016).

Properties

IUPAC Name

2-fluoro-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O2S/c1-16-8-6-11(7-9-16)10-15-19(17,18)13-5-3-2-4-12(13)14/h2-5,11,15H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOCNUFNXNUGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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